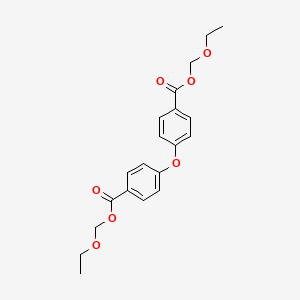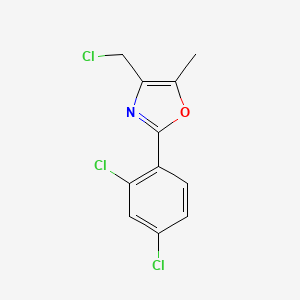
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with methylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction Reactions: Reduction of the dichlorophenyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Less chlorinated oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of the chloromethyl and dichlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: Lacks the chloromethyl and dichlorophenyl groups, resulting in different chemical and biological properties.
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Thiazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-:
Uniqueness
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
832076-94-5 |
|---|---|
Fórmula molecular |
C11H8Cl3NO |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H8Cl3NO/c1-6-10(5-12)15-11(16-6)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
Clave InChI |
UFSWTOJPDDUEAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
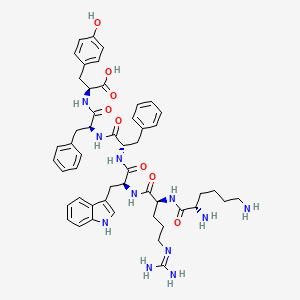

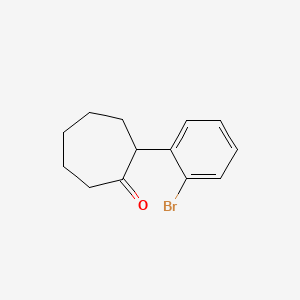
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
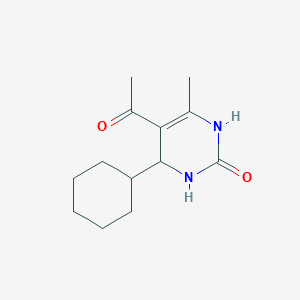
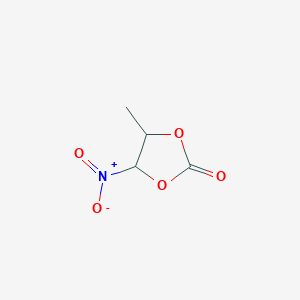
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
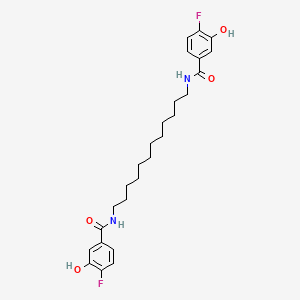
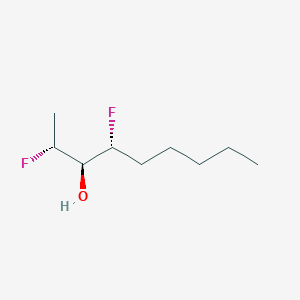
methanide](/img/structure/B14208663.png)
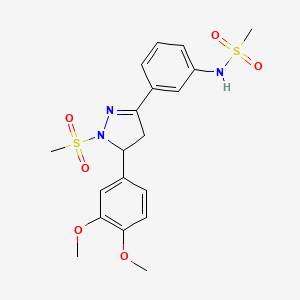
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
